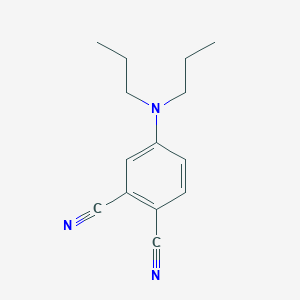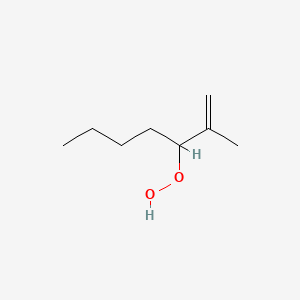
Hydroperoxide, 1-(1-methylethenyl)pentyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 1-(1-methylethenyl)pentyl is an organic compound with the molecular formula C8H16O2. It is a type of hydroperoxide, which is characterized by the presence of a hydroperoxy group (-OOH) attached to a carbon atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-(1-methylethenyl)pentyl can be synthesized through the autoxidation of hydrocarbons. The process involves the reaction of oxygen (O2) with a hydrocarbon, typically under radical conditions. The reaction begins with the abstraction of a hydrogen atom from a relatively weak C-H bond, leading to the formation of a hydroperoxide .
Industrial Production Methods
In industrial settings, the production of hydroperoxides often involves the use of high-performance liquid chromatography (HPLC) and electrochemical detection methods. These techniques provide excellent linearity calibration and limits of detection for the analysis of hydroperoxides .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 1-(1-methylethenyl)pentyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced to form alcohols or other reduced species.
Substitution: The hydroperoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired products .
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and other oxidized or reduced species, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 1-(1-methylethenyl)pentyl has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its role in oxidative stress.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of its oxidative properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hydroperoxide, 1-(1-methylethenyl)pentyl involves the chemical oxidation of cellular components. The hydroperoxy group can react with various molecular targets, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative damage. This process can affect proteins, lipids, and nucleic acids, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to hydroperoxide, 1-(1-methylethenyl)pentyl include:
Hydroperoxide, 1-methylpentyl: Another hydroperoxide with a similar structure but different alkyl chain length.
2-Hydroperoxy-n-hexane: A hydroperoxide with a different alkyl group attached to the hydroperoxy group.
Uniqueness
This compound is unique due to its specific molecular structure, which includes a methylethenyl group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other hydroperoxides.
Eigenschaften
CAS-Nummer |
142312-71-8 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-hydroperoxy-2-methylhept-1-ene |
InChI |
InChI=1S/C8H16O2/c1-4-5-6-8(10-9)7(2)3/h8-9H,2,4-6H2,1,3H3 |
InChI-Schlüssel |
JYWGXKRWDHPQHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=C)C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


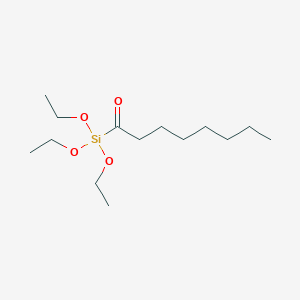
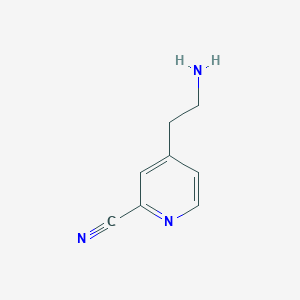
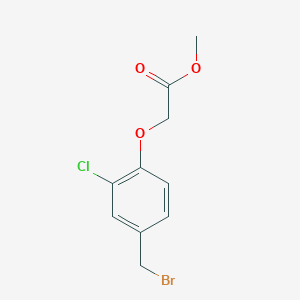
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
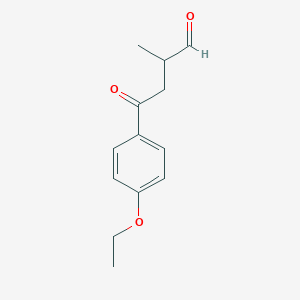
![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)

![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)

